4-(Difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinic acid
Overview
Description
The compound is a derivative of nicotinic acid, also known as niacin or vitamin B3 . It has additional functional groups attached, including a difluoromethyl group, a methoxyphenyl group, and a methyl group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, esterification, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the nicotinic acid core .Chemical Reactions Analysis
As an organic compound, it would likely undergo reactions typical of carboxylic acids and aromatic compounds. This could include reactions such as esterification, nucleophilic substitution, and electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic .Scientific Research Applications
Fluorescent Chemosensors
Research on derivatives of compounds structurally related to 4-(Difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinic acid, such as 4-Methyl-2,6-diformylphenol (DFP), highlights their importance in developing fluorescent chemosensors. These chemosensors have demonstrated high selectivity and sensitivity for detecting various analytes, including metal ions and neutral molecules. The versatility of DFP-based compounds underscores the potential utility of related compounds in sensing applications, suggesting a promising area for further exploration with this compound (Roy, 2021).
Microbial Degradation of Environmental Pollutants
The study of microbial degradation pathways for polyfluoroalkyl chemicals sheds light on the environmental fate of structurally complex compounds. Understanding how these substances degrade can inform strategies for mitigating their environmental impact. Research in this domain focuses on the degradation of non-fluorinated functionalities within polyfluoroalkyl and perfluoroalkyl moieties, leading to insights that could be relevant for the environmental management of this compound and similar compounds (Liu & Avendaño, 2013).
Treatment and Analysis of Environmental Pollutants
The challenges in treating wastewater containing high-strength pollutants from industries such as pesticide production highlight the importance of understanding and managing compounds like this compound. Studies suggest that a combination of biological processes and granular activated carbon can effectively remove a range of recalcitrant compounds from wastewater. This research underscores the need for innovative treatment strategies to manage the environmental and health risks associated with complex chemical pollutants (Goodwin et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-8-13(15(19)20)11(14(16)17)7-12(18-8)9-3-5-10(21-2)6-4-9/h3-7,14H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXDIBVYFXFZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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